molecular formula C20H18F7NO2 B12291912 (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine

Cat. No.: B12291912
M. Wt: 437.4 g/mol
InChI Key: AFBDSAJOMZYQAI-UHFFFAOYSA-N
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Description

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2, also known as Aprepitant-M2-d2, is a metabolite of Aprepitant. Aprepitant is a medication used to prevent nausea and vomiting caused by chemotherapy. The compound has a molecular formula of C20H18F7NO2 and a molecular weight of 437.35 .

Preparation Methods

The synthesis of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with 3-(S)-fluorophenylmorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .

Chemical Reactions Analysis

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 undergoes various chemical reactions, including:

Scientific Research Applications

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with neurokinin-1 (NK1) receptors. By binding to these receptors, the compound inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. This inhibition helps prevent nausea and vomiting, particularly in patients undergoing chemotherapy .

Comparison with Similar Compounds

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is unique due to its specific structure and its role as a metabolite of Aprepitant. Similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDSAJOMZYQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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